Lipophilicity (XLogP3-AA) Comparison: Morpholine vs. Piperidine Analog
The morpholine-containing target compound (CAS 373602-89-2) exhibits a computed XLogP3-AA of 1.7, which is 1.2 log units lower than its piperidine analog (CAS 790271-19-1, XLogP3-AA = 2.9) [1][2]. This substantial difference indicates that the morpholine derivative is markedly more hydrophilic, which is expected to translate to superior aqueous solubility and a different pharmacokinetic distribution profile.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (XLogP3-AA, PubChem computed) |
| Comparator Or Baseline | 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone (CAS 790271-19-1): XLogP3-AA = 2.9 |
| Quantified Difference | ΔXLogP3-AA = -1.2 (morpholine analog is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem. Not experimentally measured logP/logD. |
Why This Matters
A 1.2 log unit difference in computed lipophilicity can significantly impact solubility, metabolic stability, and off-target binding; researchers optimizing for oral bioavailability or reduced lipophilicity-driven toxicity should prioritize the morpholine analog over the piperidine analog.
- [1] PubChem. Compound Summary: 2-Chloro-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one. CID 27101413. XLogP3-AA = 1.7. Accessed 2026-05-13. View Source
- [2] PubChem. Compound Summary: 2-Chloro-1-(2-(piperidin-1-yl)thiazol-5-yl)ethanone. CID 2512693. XLogP3-AA = 2.9. Accessed 2026-05-13. View Source
